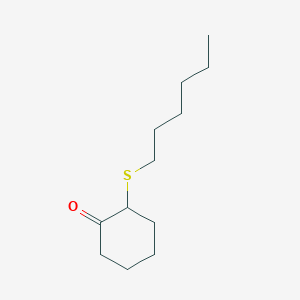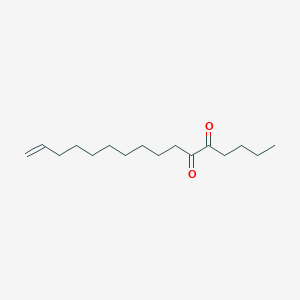
2,2,3-Trifluoro-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trifluoro-3-methylbutane is an organic compound that belongs to the class of alkanes It is characterized by the presence of three fluorine atoms and a methyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-3-methylbutane can be achieved through several methods. One common approach involves the fluorination of 3-methylbutane using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction typically requires controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorine gas and ensure safety. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trifluoro-3-methylbutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include trifluoromethyl alcohols or acids.
Reduction: The compound can be reduced to form hydrocarbons with fewer fluorine atoms.
Substitution: Substituted products with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2,2,3-Trifluoro-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which 2,2,3-Trifluoro-3-methylbutane exerts its effects depends on the specific reactions it undergoes. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can affect the electron distribution within the molecule, leading to unique reaction pathways and products.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: Another fluorinated compound with applications in organic synthesis and as a solvent.
2,2,3-Trifluoropropane: A related compound with similar fluorination but a different carbon backbone.
3,3,3-Trifluoropropene: An unsaturated fluorinated compound used in various chemical reactions.
Uniqueness
2,2,3-Trifluoro-3-methylbutane is unique due to its specific substitution pattern and the presence of both a methyl group and three fluorine atoms. This combination of features imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
87517-38-2 |
|---|---|
Fórmula molecular |
C5H9F3 |
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
2,2,3-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H9F3/c1-4(2,6)5(3,7)8/h1-3H3 |
Clave InChI |
CCJLENSREHVIFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
![3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14405516.png)
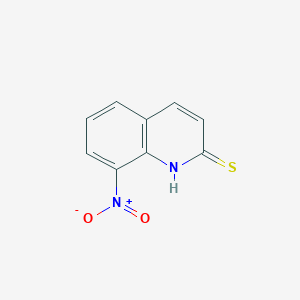
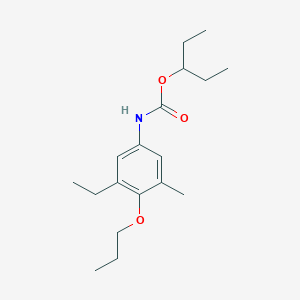
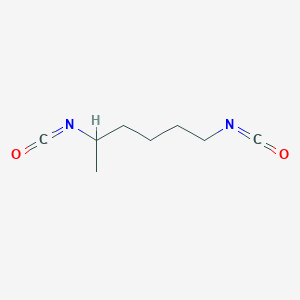
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)

![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
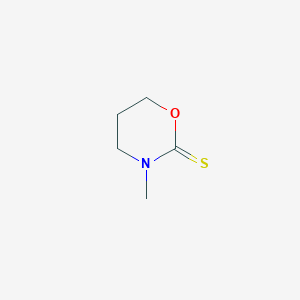
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)
![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)
